Product packaging for 2-(1H-Imidazol-4-yl)benzoic acid(Cat. No.:)

2-(1H-Imidazol-4-yl)benzoic acid

Cat. No.: B8720589
M. Wt: 188.18 g/mol
InChI Key: KHVARPIRMBOGPD-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B8720589 2-(1H-Imidazol-4-yl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)benzoic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14)

InChI Key

KHVARPIRMBOGPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN2)C(=O)O

Origin of Product

United States

Architectural Significance of Imidazole Carboxylate Ligands in Supramolecular Chemistry

Imidazole-carboxylate ligands are a class of organic molecules that have garnered substantial attention in the field of supramolecular chemistry, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net Their architectural significance stems from the presence of two key functional groups: the nitrogen-containing imidazole (B134444) ring and the oxygen-containing carboxylate group.

The imidazole ring offers a versatile coordination site through its sp²-hybridized nitrogen atoms, which can act as Lewis bases to bind with metal ions. nih.gov The carboxylate group, on the other hand, can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. This multiplicity of binding possibilities allows for the formation of diverse and complex supramolecular architectures, ranging from one-dimensional chains to intricate three-dimensional frameworks. researchgate.net The combination of these two functionalities within a single molecule provides a powerful tool for crystal engineering, enabling the rational design of materials with tailored topologies and properties.

Strategic Placement of 2 1h Imidazol 4 Yl Benzoic Acid Within the Landscape of Heterocyclic Organic Ligands

Heterocyclic organic ligands are organic compounds containing a ring structure with at least one atom other than carbon within the ring. nih.gov This class of ligands is vast and plays a crucial role in the development of new materials and catalysts. 2-(1H-Imidazol-4-yl)benzoic acid is strategically positioned within this landscape due to its unique combination of an imidazole (B134444) ring and a benzoic acid skeleton.

The imidazole moiety is a common feature in many biologically active molecules and has been extensively used in the synthesis of coordination compounds. Its presence in This compound provides a specific binding site for metal ions. The benzoic acid component, with its carboxyl group, not only offers another coordination site but also introduces the potential for hydrogen bonding interactions, which can further influence the self-assembly of supramolecular structures.

The ortho-substitution pattern of the imidazole group on the benzoic acid ring in This compound is particularly noteworthy. This steric arrangement can lead to specific geometric constraints upon coordination with metal centers, potentially favoring the formation of unique structural motifs not accessible with its meta- or para-substituted isomers.

Below is a table comparing the properties of related imidazole- and benzimidazole-containing benzoic acid derivatives, which helps to contextualize the potential characteristics of This compound .

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(1H-Imidazol-2-yl)benzoic acid67792-82-9C₁₀H₈N₂O₂188.18
4-(1H-Imidazol-1-yl)benzoic acid17616-04-5C₁₀H₈N₂O₂188.18
4-(1H-Imidazol-2-yl)benzoic acid108035-45-6C₁₀H₈N₂O₂188.18
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carboxylic acid316833-32-6C₁₃H₉N₃O₂-

Research Trajectories and Potential of 2 1h Imidazol 4 Yl Benzoic Acid As a Multi Functional Molecular Building Block

Direct Synthetic Approaches to this compound

Direct, one-pot syntheses of this compound are not extensively documented in the scientific literature, likely due to the challenges in controlling regioselectivity and the potential for competing side reactions between the functional groups. However, established multicomponent reactions for imidazole synthesis, such as the Debus-Radziszewski reaction and the Van Leusen imidazole synthesis, offer plausible, albeit unconfirmed, pathways to the target molecule. wikipedia.orgwikipedia.orghandwiki.orgnih.govmdpi.comijprajournal.comgoogle.com

The Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.orgnih.govijprajournal.comgoogle.com In a hypothetical application to synthesize this compound, a glyoxal (B1671930) derivative, 2-formylbenzoic acid, and ammonia could potentially react to form the desired product. However, the reactivity of the carboxylic acid group under the reaction conditions would need careful consideration.

Similarly, the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, could theoretically be adapted. wikipedia.orgmdpi.comorganic-chemistry.orgorganic-chemistry.orgsemanticscholar.org A three-component reaction between an appropriate imine derived from 2-formylbenzoic acid, an amine, and TosMIC could lead to the formation of the imidazole ring. mdpi.comorganic-chemistry.orgsemanticscholar.org The success of these approaches would be contingent on the compatibility of the benzoic acid functionality with the reaction conditions.

Modular Synthesis Utilizing Precursor Functionalization

Given the potential complexities of direct synthesis, modular approaches that involve the stepwise construction of the target molecule are often more practical. These strategies can be broadly categorized into two main pathways: building the imidazole ring onto a pre-existing benzoic acid scaffold or, conversely, introducing the benzoic acid group onto a pre-formed imidazole derivative.

Construction of the Imidazole Heterocycle on Benzoic Acid Scaffolds

This approach focuses on forming the imidazole ring from precursors that already contain the benzoic acid moiety, or a protected form thereof. One promising method involves the cyclization of an amidoxime (B1450833) with an alkyne. A notable example is the microwave-assisted synthesis of methyl 2-aryl-1H-imidazole-4-carboxylates from amidoximes and methyl propiolate. This reaction could be adapted by starting with an amidoxime derived from a 2-cyanobenzoic acid ester. The resulting imidazole-carboxylate ester could then be hydrolyzed to yield the final this compound.

Another strategy involves the synthesis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, which, while being a benzimidazole (B57391) derivative, provides a relevant synthetic pathway. This synthesis was achieved through the condensation of benzimidazole with 2-(bromomethyl)benzonitrile, followed by the hydrolysis of the nitrile group to a carboxylic acid. nih.gov This demonstrates the feasibility of forming the heterocyclic ring first and then converting a nitrile to the desired benzoic acid.

A summary of potential precursors and their corresponding reactions for this modular approach is presented in the table below.

Precursor 1Precursor 2Reaction TypeIntermediate ProductFinal Step
2-Formylbenzoic acid derivativeGlyoxal, AmmoniaDebus-RadziszewskiThis compound derivativeDeprotection (if needed)
Imine of 2-formylbenzoic acidTosylmethyl isocyanideVan Leusen SynthesisProtected this compoundDeprotection
2-Cyanobenzoic acid ester amidoximeMethyl propiolateCyclizationMethyl 2-(2-(methoxycarbonyl)phenyl)-1H-imidazole-4-carboxylateHydrolysis
Benzimidazole2-(Bromomethyl)benzonitrileCondensation2-[(1H-Benzimidazol-1-yl)methyl]benzonitrileHydrolysis

Introduction of the Benzoic Acid Moiety onto Imidazole Derivatives

This alternative modular strategy begins with a pre-formed imidazole ring, to which the benzoic acid functional group is subsequently attached. This can be achieved through the functionalization of a suitable imidazole precursor, such as one bearing a leaving group or a group that can be converted into a carboxylic acid.

One viable route involves the preparation of a 2-(2-cyanophenyl)-1H-imidazole intermediate. The cyano group can then be hydrolyzed to a carboxylic acid under acidic or basic conditions to yield the target molecule. wikipedia.orgnih.govnih.govnih.govacs.org This approach offers the advantage of utilizing well-established nitrile hydrolysis methods.

Another potential pathway involves the oxidation of a 2-(2-(hydroxymethyl)phenyl)-1H-imidazole. The primary alcohol group can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. nih.govnih.gov The choice of oxidant would need to be carefully selected to avoid over-oxidation or reaction with the imidazole ring.

The table below outlines these potential synthetic transformations.

Starting Imidazole DerivativeReagent(s)Reaction Type
2-(2-Cyanophenyl)-1H-imidazoleNaOH(aq) or H2SO4(aq), heatHydrolysis
2-(2-(Hydroxymethyl)phenyl)-1H-imidazoleKMnO4, H+ or Jones ReagentOxidation
2-(2-Halophenyl)-1H-imidazoleCO, Pd catalyst, baseCarbonylation

Advanced Catalytic Methods in the Synthesis of Imidazole-Benzoic Acid Systems

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions for the synthesis of complex heterocyclic systems like this compound. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming the crucial carbon-carbon bond between the imidazole and benzene (B151609) rings.

A recently developed palladium/norbornene-catalyzed C-H/C-H annulation of imidazopyridines with 2-bromobenzoic acids provides a compelling example of advanced catalytic strategy. nih.gov This type of domino reaction, which proceeds through a six-membered palladacycle, could potentially be adapted for the direct coupling of an appropriately substituted imidazole with a 2-halobenzoic acid derivative, offering a highly efficient route to the target scaffold. nih.gov

Microwave-assisted synthesis has also emerged as a valuable technique for accelerating organic reactions. Its application in the synthesis of 2,4-disubstituted imidazoles has been shown to significantly reduce reaction times and improve yields. This technology could be applied to several of the synthetic steps outlined in the modular approaches, such as the initial imidazole ring formation or subsequent functionalization reactions.

Reaction Optimization and Process Scalability Considerations for this compound Synthesis

The successful transition of a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters and consideration of process scalability. For the synthesis of this compound, several key factors must be addressed.

Reaction Optimization:

Solvent and Catalyst Screening: The choice of solvent can significantly impact reaction rates and yields. A thorough screening of solvents for each synthetic step is crucial. Similarly, for catalytic reactions, the selection of the optimal catalyst and ligand system is paramount.

Temperature and Reaction Time: These parameters are often interdependent. Optimization studies, potentially using design of experiment (DoE) methodologies, can identify the ideal balance to maximize yield and minimize by-product formation. For microwave-assisted reactions, power and irradiation time are critical variables to optimize.

Reagent Stoichiometry: The molar ratios of reactants can influence the outcome of the reaction. Fine-tuning the stoichiometry can improve conversion and reduce waste.

Process Scalability:

Purification: Chromatographic purification, while common in the laboratory, can be costly and time-consuming on a large scale. Developing crystallization or extraction-based purification methods is often necessary for scalable processes.

Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential before scaling up any chemical process.

By systematically addressing these optimization and scalability considerations, a robust and efficient process for the synthesis of this compound can be developed.

Ligand Design Principles and Versatile Coordination Modes of this compound

The design of ligands is a critical strategy for the synthesis of valuable coordination polymers, with chemists selecting diverse ligands to purposefully create new structures. mdpi.com The use of mixed ligands, such as those containing both carboxylic acid and nitrogen-containing groups like imidazole, is a common approach to generate unique and stable coordination polymers. mdpi.com The ligand this compound is a prime example of a heterofunctional ligand, featuring both a hard carboxylate donor and a softer nitrogen donor from the imidazole ring. This combination allows for versatile binding to metal ions.

The this compound ligand can act as a multidentate chelator, coordinating to a metal center through both the nitrogen atom of the imidazole ring and one or both oxygen atoms of the carboxylate group. In its deprotonated form, the carboxylate group can bind to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. Simultaneously, the imidazole nitrogen atom provides an additional coordination site. This dual functionality enables the formation of stable, chelated ring structures with a single metal ion.

In analogous systems, such as those involving 4-(1H-imidazol-4-yl)benzoic acid (4-H₂IBA), the ligand readily coordinates to various metal centers. acs.org For instance, the imidazole nitrogen and the carboxylate oxygen atoms can coordinate to the same metal ion, satisfying its coordination sphere. The specific coordination mode of the carboxylate group (monodentate vs. bidentate) often depends on factors like the nature of the metal ion, the reaction conditions, and the presence of other coordinating species like solvent molecules or anions. acs.orgnih.gov This versatility is a key principle in the design of complex coordination architectures. The presence of both imidazole and carboxylate functionalities within the same molecule allows for the construction of robust frameworks. ulisboa.ptnih.gov

Beyond chelating to a single metal center, this compound is well-suited to act as a bridging ligand, connecting multiple metal ions to form extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.net The ligand can bridge two or more metal centers when the imidazole nitrogen coordinates to one metal ion while the carboxylate group coordinates to another.

This bridging capability is fundamental to the formation of MOFs and coordination polymers. For example, in studies with the isomeric ligand 4-(1H-imidazol-4-yl)benzoic acid, the ligand acts as a "rod-type two-connector," linking metal centers to create extended frameworks. acs.org Depending on the coordination geometry of the metal ion and the specific binding mode of the ligand, these connections can lead to simple 1D chains, 2D layered sheets, or complex 3D interpenetrating networks. acs.orgresearchgate.net The relative orientation of the imidazole and carboxylate groups on the benzene ring dictates the angle and distance between the connected metal nodes, thereby influencing the topology of the resulting framework. acs.orgnih.gov

Crystallization and Fabrication of Metal-Organic Frameworks and Coordination Polymers Incorporating this compound

The synthesis of MOFs and coordination polymers from imidazole-carboxylate ligands like this compound typically involves self-assembly processes under specific reaction conditions. The choice of synthetic method is crucial as it can significantly influence the crystallinity, dimensionality, and topology of the final product.

Hydrothermal and solvothermal syntheses are the most common methods for preparing crystalline MOFs. lucp.net These techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, typically in water (hydrothermal) or an organic solvent (solvothermal) like N,N-dimethylformamide (DMF). rsc.orgnih.gov The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the framework. acs.org

For coordination polymers based on imidazole and carboxylate ligands, solvothermal reactions have been successfully employed to generate a variety of structures. nih.govresearchgate.net The choice of solvent can be critical, as different solvents can alter the deprotonation state of the ligand and lead to different framework morphologies. lucp.net For instance, reactions of metal salts with imidazole-carboxylate ligands in DMF/water or methanol/water mixtures have yielded diverse 3D and 2D frameworks. rsc.orgresearchgate.net These methods are highly effective for producing the single crystals necessary for X-ray diffraction analysis, which is essential for determining the precise structure of the resulting coordination polymer. rsc.org

Ionothermal synthesis is a newer technique that utilizes ionic liquids (ILs) as the reaction medium instead of traditional molecular solvents. nih.govresearchgate.net ILs are salts with melting points below 100 °C and have unique properties such as negligible vapor pressure, wide liquid range, and high thermal stability. nih.gov These properties make them attractive alternatives for the synthesis of coordination polymers that may not be accessible through conventional methods. nih.gov

In the context of MOF synthesis, ILs can act as solvents, templates, or structure-directing agents. nih.govfigshare.com The cation or anion of the ionic liquid can be incorporated into the final framework, balancing charge or directly coordinating to the metal center. nih.gov This method has been shown to produce novel MOF structures. researchgate.net Even when not incorporated, the IL can influence the resulting polymorph. nih.gov The use of halide-containing ILs can also lead to the incorporation of halide ions into the framework structure. nih.gov Given the imidazolium-based structure of many common ILs, this method holds particular promise for the synthesis of frameworks from imidazole-containing ligands.

The choice of the transition metal ion is a critical parameter that profoundly influences the final architecture of the coordination polymer. Different metal ions have distinct coordination preferences in terms of coordination number, geometry (e.g., octahedral, tetrahedral, square planar), and affinity for hard (oxygen) versus soft (nitrogen) donors. These preferences, in combination with the versatile coordination modes of the imidazole-carboxylate ligand, lead to a wide diversity of structures. rsc.orgrsc.org

Studies on the analogous ligand 4-(1H-imidazol-4-yl)benzoic acid (4-HIBA) with various divalent transition metals demonstrate this structural diversity vividly. acs.org

Copper(II): Reactions with Cu(II) salts under different temperatures and solvent systems yielded structures ranging from discrete mononuclear complexes to 1D chains and 2D networks. The presence of a chloride anion, for example, led to a 2D network built from binuclear [Cu₂(Cl)₂] nodes. acs.org

Cadmium(II): With Cd(II), a series of 3D frameworks with different topologies were obtained. By varying reaction conditions, researchers could produce frameworks with uninodal or binodal connections and varying degrees of interpenetration. acs.org For instance, different solvothermal conditions led to a 4-connected 3D framework, a [2 + 2] interpenetrating network, and a 5-fold interpenetrating network. acs.org

Zinc(II) and Cobalt(II): With Zn(II), both a 1D double chain and a 3D interpenetrating network isostructural to a Cd(II) analogue were formed. acs.org Similarly, Co(II) also formed a 3D interpenetrating network, highlighting how different metals can sometimes yield similar structures under specific conditions. acs.org

This demonstrates that a single ligand can produce a family of materials with varied dimensionality and topology simply by changing the metal ion and reaction parameters. acs.orgnih.gov

Table 1: Influence of Transition Metal Ions on the Framework Architecture with the Analogous Ligand 4-(1H-Imidazol-4-yl)benzoic acid Data sourced from a study on 4-(1H-Imidazol-4-yl)benzoic acid (4-HIBA), an isomer of the title compound. acs.org

Metal IonResulting Complex FormulaDimensionalityKey Structural Features
Cu(II)[Cu(4-HIBA)₂(H₂O)₄]0DMononuclear discrete molecule
Cu(II)[Cu(II)Cu(I)(4-HIBA)(4-IBA)(H₂O)₂]·2.3H₂O1DOne-dimensional chain
Cu(II)[Cu(4-HIBA)(Cl)]2D(4,4) network with binuclear [Cu₂(Cl)₂] nodes
Cd(II)[Cd(4-HIBA)₂(H₂O)]·2H₂O3DBinodal 4-connected network
Cd(II)[Cd(4-HIBA)₂]3DUninodal (6⁵·8) net
Cd(II)[Cd(4-HIBA)₂]·2DMF3D[2 + 2] interpenetrating (6⁶) dia net
Zn(II)[Zn(4-HIBA)₂]·H₂O1DDouble chain structure
Co(II)[Co(4-HIBA)₂]·2DMF3D[2 + 2] interpenetrating (6⁶) dia net, isostructural with a Cd(II) analogue

Structural Elucidation and Topological Classification of this compound-based MOFs/Coordination Polymers

The precise determination of the three-dimensional arrangement of atoms within a crystalline material is fundamental to understanding its properties. For MOFs and coordination polymers based on this compound, single-crystal X-ray diffraction is the definitive technique for structural elucidation.

Single-Crystal X-ray Diffraction Analysis of Intermolecular and Intramolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) provides detailed insights into the connectivity of the metal centers and the this compound ligands. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the coordination environment of the metal ions and the binding modes of the ligand. The imidazole nitrogen and the carboxylate oxygen atoms are the primary coordination sites.

Assessment of Dimensionality: 1D Chains, 2D Layers, and 3D Networks

The dimensionality of a coordination polymer is determined by how the metal-ligand units are connected in space. The versatile coordination behavior of this compound can lead to the formation of structures with varying dimensionalities:

1D Chains: The ligand can bridge metal centers in a linear fashion, forming one-dimensional chains. These chains can be further organized into higher-dimensional structures through weaker intermolecular forces.

2D Layers: When the ligand connects metal centers in a planar fashion, two-dimensional layers or sheets are formed. The nature of the metal coordination sphere and the ligand conformation are key factors in directing the formation of 2D networks.

3D Networks: The formation of a three-dimensional framework requires the ligand to connect metal centers in multiple directions, creating a porous or non-porous extended structure. The rigidity and connectivity of the ligand are critical for achieving 3D MOFs.

Topo-structural Classification and Point (Schläfli) Symbols

The underlying topology of a MOF or coordination polymer can be described by simplifying the structure into nodes (metal centers or clusters) and linkers (organic ligands). This topological approach allows for the classification and comparison of different frameworks. The Point (Schläfli) symbol is a common notation used to describe the topology of a network, representing the number of linkers connected to a node and the shortest ring size. For instance, a (4,4) net, also known as an sql net, represents a 2D square grid topology where each node is connected to four other nodes. The specific topology of a this compound-based MOF would depend on the coordination number of the metal ion and the bridging mode of the ligand.

Advanced Characterization Techniques in Coordination Chemistry Research

Beyond single-crystal X-ray diffraction, a suite of spectroscopic techniques is employed to further characterize the synthesized materials and to understand the nature of the ligand-metal interactions.

Vibrational Spectroscopy for Ligand-Metal Coordination Analysis (FT-IR, Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the coordination of the this compound ligand to the metal center. Key vibrational modes to monitor include:

Carboxylate Stretching: The asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies of the carboxylate group are particularly informative. In the free ligand, the difference between these two frequencies (Δν) is typically large. Upon coordination to a metal ion, this difference can change depending on the coordination mode (monodentate, bidentate chelating, or bidentate bridging).

Imidazole Ring Vibrations: The C=N and C-N stretching vibrations of the imidazole ring will shift upon coordination of the nitrogen atom to the metal center, providing evidence of ligand-metal bond formation.

N-H Stretching: The N-H stretching vibration of the imidazole ring can also be affected by coordination and hydrogen bonding interactions.

A comparison of the spectra of the free ligand with that of the resulting MOF or coordination polymer allows for a detailed analysis of the coordination environment.

Solid-State Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Insights

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing crystalline and amorphous materials, providing information on the local environment of specific nuclei. For this compound-based materials, ¹³C and ¹⁵N ssNMR can be particularly useful:

¹³C ssNMR: The chemical shifts of the carbon atoms in the carboxylate group and the imidazole ring are sensitive to their coordination and electronic environment. Changes in these chemical shifts upon formation of the coordination polymer can confirm the participation of these groups in metal binding. The presence of multiple crystallographically independent ligand molecules in the asymmetric unit can lead to the observation of multiple resonances for a single carbon site.

¹⁵N ssNMR: This technique can directly probe the nitrogen atoms of the imidazole ring, providing definitive evidence of their involvement in coordination to the metal center.

By combining these advanced characterization techniques, a comprehensive understanding of the structural and electronic properties of MOFs and coordination polymers based on this compound can be achieved.

Thermal Stability of this compound Coordination Architectures Explored by Thermogravimetric Analysis

While extensive research has been conducted on the thermal properties of various imidazole and triazole-based MOFs, specific and detailed thermogravimetric data for coordination architectures of this compound remains a developing area of study. However, by examining the behavior of structurally analogous compounds, we can infer the expected thermal characteristics.

For instance, studies on coordination polymers synthesized from similar ligands, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid, reveal multi-step decomposition processes. Typically, the initial weight loss observed at lower temperatures (around 100-200 °C) corresponds to the removal of guest solvent molecules, such as water or dimethylformamide (DMF), residing within the pores of the framework. scirp.org This is followed by a plateau of stability, after which the framework begins to decompose at higher temperatures. The decomposition of the organic linker and the collapse of the coordination network generally occur in one or more steps at temperatures often exceeding 300-400 °C. scirp.org

In the case of a cadmium-based coordination polymer with 4-(1H-1,2,4-triazol-1-yl)benzoic acid, the initial loss of three water molecules was observed between 42 °C and 175 °C, with a weight loss of 9.7%. scirp.org The subsequent decomposition of the framework occurred in two stages, from 175 °C to 430 °C and from 520 °C to 630 °C, ultimately leaving a residue of cadmium oxide. scirp.org

To provide a clearer understanding of the kind of data obtained from TGA for similar compounds, the following interactive table summarizes the findings for a Cadmium(II) coordination polymer with a related triazol-based ligand.

CompoundTemperature Range (°C)Weight Loss (%)Description
[Cd(TBA)₂]·3H₂O42 - 1759.7Release of three free water molecules
[Cd(TBA)₂]·3H₂O175 - 430~33.5Decomposition into CdCO₃ and TBA⁻ ligands
[Cd(TBA)₂]·3H₂O520 - 630~33.5Complete decomposition of TBA⁻ ligands and CdCO₃ to CdO

Data based on a structurally similar compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA). scirp.org

Further research focusing specifically on the thermogravimetric analysis of coordination architectures derived from this compound is necessary to fully characterize their thermal properties and to establish a comprehensive understanding of their stability for various applications.

Functional Applications and Material Science Perspectives of 2 1h Imidazol 4 Yl Benzoic Acid Derivatives

Luminescent Properties of Metal-Organic Frameworks and Coordination Polymers

The luminescence observed in MOFs derived from 4-(1H-Imidazol-4-yl)benzoic acid and similar ligands can typically be attributed to several electronic transition phenomena. rsc.org The free 4-H₂IBA ligand itself exhibits fluorescence, which arises from π→π or π→n electronic transitions within the aromatic and imidazole (B134444) rings of the molecule. nih.gov When incorporated into a coordination polymer, the emission properties can be modulated.

Ligand-Centered (LC) Emission: In many cases, especially with closed-shell metal ions like Zn(II) and Cd(II), the emission spectrum of the MOF is very similar to that of the free ligand, though often shifted in wavelength. acs.orgresearchgate.net This indicates a ligand-centered emission, where the metal ion's primary role is to organize the ligands into a rigid framework, which can enhance emission intensity by reducing non-radiative decay pathways that occur in the free, flexible ligand. acs.org For instance, the solid-state luminescence of various Cd(II) and Zn(II) coordination polymers constructed with 4-HIBA⁻ shows strong emissions that are characteristic of the ligand itself. acs.org

The specific architecture of the MOF plays a critical role in determining its luminescent properties. Factors such as the choice of metal ion, the coordination environment, the dimensionality of the framework, and the degree of interpenetration all influence the final performance.

A systematic study involving the reaction of 4-(1H-Imidazol-4-yl)benzoic acid with various metal ions (Cu, Cd, Zn, Co) under different conditions yielded a series of 11 distinct coordination polymers with structures ranging from discrete molecules to complex 3D frameworks. acs.org The luminescent properties of the Cd(II) and Zn(II) compounds, in particular, highlight this structure-property relationship. For example, complexes like [Cd(4-HIBA)₂(H₂O)]·2H₂O and [Zn(4-HIBA)₂]·H₂O exhibit strong luminescence at room temperature. acs.org The rigidity of the framework and the nature of the d¹⁰ metal center in these complexes are conducive to strong, ligand-based fluorescence. acs.orgrsc.org

The table below summarizes the structural features of several MOFs synthesized using 4-(1H-Imidazol-4-yl)benzoic acid.

CompoundMetal IonDimensionalityStructural Features
[Cu(4-HIBA)₂(H₂O)₄] Cu(II)0D (Molecule)Mononuclear motif
[Cu(4-HIBA)(Cl)] Cu(II)2D(4,4) network with binuclear [Cu₂(Cl)₂] nodes
[Cd(4-HIBA)₂(H₂O)]·2H₂O Cd(II)3DBinodal 4-connected network (8⁶)
[Cd(4-HIBA)₂] Cd(II)3DUninodal (6⁵·8) net
[Cd(4-HIBA)₂]·2DMF Cd(II)3DInterpenetrating (6⁶) dia net
[Zn(4-HIBA)₂]·H₂O Zn(II)1DDouble chain structure
[Co(4-HIBA)₂]·2DMF Co(II)3DIsostructural with the Cd-DMF analogue
Data sourced from Crystal Growth & Design. acs.org

These structural variations directly impact the packing of the ligands and the metal-ligand interactions, thereby tuning the electronic states and influencing the intensity and wavelength of the emitted light.

Gas Adsorption and Separation Potentials within Porous Frameworks

The ability to form porous, crystalline structures makes MOFs based on 4-(1H-Imidazol-4-yl)benzoic acid candidates for applications in gas storage and separation. scispace.comewadirect.com The design of the framework, including pore size, surface area, and the chemical nature of the pore walls, is crucial for these functions. nih.govnih.gov

The construction of stable, porous frameworks is a key objective for gas adsorption applications. Several MOFs derived from imidazole-4-yl-containing ligands have been shown to form porous three-dimensional (3D) structures. acs.orgnih.govresearchgate.net The porosity arises from the channels and cavities formed by the interconnection of metal nodes and organic linkers.

For instance, MOFs constructed from ligands like 1,4-di(1H-imidazol-4-yl)benzene, a related and extended version of the core imidazole-benzene structure, can form robust 3D frameworks. nih.gov The activation of these frameworks by removing solvent molecules from the pores is a critical step to make the internal surface area accessible to gas molecules. The resulting materials can exhibit significant surface areas, a prerequisite for high gas uptake capacity. nih.govnih.gov While specific surface area values for MOFs from 4-(1H-Imidazol-4-yl)benzoic acid are not always detailed, the formation of interpenetrated and non-interpenetrated 3D nets, such as the diamondoid (dia) nets seen in cadmium-based frameworks, directly creates void spaces that contribute to potential porosity. acs.org

A significant area of research for porous MOFs is the selective capture of carbon dioxide (CO₂) from gas mixtures, such as flue gas (CO₂/N₂) or natural gas. rsc.orgnih.govresearchgate.net MOFs can achieve this separation through a combination of factors, including pore size and, critically, strong interactions between the framework and CO₂ molecules. nih.gov

The imidazole and carboxylate groups within the pores of MOFs derived from 4-(1H-Imidazol-4-yl)benzoic acid can enhance CO₂ affinity. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can act as Lewis basic sites, interacting favorably with the quadrupolar CO₂ molecule. Furthermore, uncoordinated nitrogen atoms on the imidazole rings can be specifically targeted to enhance CO₂ binding. rsc.org

Studies on related frameworks have demonstrated this potential. A zinc-based MOF, [Zn(L)(bpdc)]·1.6H₂O (where L is 1,4-di(1H-imidazol-4-yl)benzene), was shown to exhibit selective adsorption of CO₂ over N₂. nih.gov Similarly, cobalt and cadmium MOFs based on 1,3-di(1H-imidazol-4-yl)benzene also showed selective adsorption of CO₂ over N₂. researchgate.net This selectivity is often attributed to the higher polarizability and quadrupole moment of CO₂, which leads to stronger interactions with the polar functional groups lining the MOF pores compared to the nonpolar N₂ molecule. nih.gov

MOF SystemGas MixtureSelectivity OutcomeReference
[Zn(L)(bpdc)] (L = 1,4-di(1H-imidazol-4-yl)benzene)CO₂ / N₂Selective adsorption of CO₂ nih.gov
[Co₄(μ₃-OH)₂(L)(BTB)₂] (L = 1,3-di(1H-imidazol-4-yl)benzene)CO₂ / N₂Selective adsorption of CO₂ researchgate.net
[Cd₃(L)₂(BTB)₂(μ₂-H₂O)] (L = 1,3-di(1H-imidazol-4-yl)benzene)CO₂ / N₂Selective adsorption of CO₂ researchgate.net

Catalytic Activity in Heterogeneous and Homogeneous Systems

The functional groups present in 2-(1H-Imidazol-4-yl)benzoic acid suggest potential applications in catalysis. The imidazole moiety is a well-known component in the active sites of many enzymes and can act as both a general acid and a general base catalyst.

In the context of MOFs, the imidazole units can be incorporated into a heterogeneous catalytic system. The framework structure would provide stable, isolated active sites, potentially preventing catalyst deactivation and facilitating catalyst recovery and reuse. The imidazolium (B1220033) ion (the protonated form of imidazole) has been shown to act as a general acid catalyst in reactions such as the hydrolysis of orthoesters. A study on the hydrolysis of diethyl phenyl orthoformate demonstrated that 2-substituted imidazoles effectively catalyze the reaction through general acid catalysis. This suggests that MOFs constructed from this compound could potentially catalyze similar acid-driven transformations.

Furthermore, the combination of the imidazole group with a metal center in a MOF can create novel bifunctional or cooperative catalytic sites. The metal node could act as a Lewis acid site, while the nearby imidazole group acts as a Brønsted acid/base site, enabling synergistic catalysis for a variety of organic transformations. While specific studies on the catalytic activity of MOFs derived from this compound are not yet widely reported, the inherent chemical functionalities of the ligand make this a promising avenue for future research.

Role of Metal Centers and Ligand Environment in Catalytic Processes

The catalytic potential of metal-organic frameworks derived from this compound, also referred to as 4-(1H-imidazol-4-yl)benzoic acid (4-H₂IBA), is intrinsically linked to the nature of the metal centers and the surrounding ligand environment. The choice of metal ion (e.g., Cu²⁺, Cd²⁺, Zn²⁺, Co²⁺) plays a pivotal role in determining the Lewis acidity, coordination geometry, and redox properties of the resulting complex, all of which are critical factors in catalysis. For instance, open metal sites or coordinatively unsaturated metal centers within the framework can act as active sites for the binding and activation of substrate molecules.

In a comprehensive study, a series of eleven new coordination polymers were synthesized using 4-(1H-imidazol-4-yl)benzoic acid with various transition metals, showcasing the structural diversity achievable. The coordination of the metal ions with the imidazole and carboxylate groups of the ligand leads to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) frameworks. The specific reaction conditions, such as temperature and solvent systems, also influence the final structure, highlighting the tunability of the ligand environment. For example, with copper, reaction temperature variations led to the formation of a discrete mononuclear complex or a 1D chain. Similarly, for cadmium, different coordination environments resulted in 3D frameworks with varying topologies. nih.gov

While the synthesized complexes of this compound exhibit features that are desirable for catalysis, such as stable frameworks and accessible metal sites, specific studies detailing their application in organic transformations are still emerging.

Specific Organic Transformations Catalyzed by this compound Complexes

Although the structural and electronic properties of metal complexes of this compound suggest their potential as catalysts, detailed research on their application in specific organic transformations is limited in the current scientific literature. The presence of Lewis acidic metal centers in the synthesized MOFs, such as those containing Zn(II) and Cu(II), indicates a potential for these materials to catalyze a variety of organic reactions, including but not limited to, esterification, condensation, and oxidation reactions.

For instance, the open metal sites in these frameworks could facilitate the activation of carbonyl groups in aldehydes or ketones for nucleophilic attack. However, at present, there are no specific reports of such catalytic activity for complexes of this compound.

The following table summarizes the structural details of various metal-organic frameworks synthesized from this compound (4-H₂IBA), which provides a basis for their potential catalytic applications.

ComplexMetal IonStructural DimensionalityKey Structural FeaturesPotential Catalytic Relevance
[Cu(4-HIBA)₂(H₂O)₄]Cu(II)0D (Mononuclear)Discrete molecular complex.Potential for homogeneous catalysis.
[Cu(II)Cu(I)(4-HIBA)(4-IBA)(H₂O)₂]·2.3H₂OCu(II)/Cu(I)1DMixed-valence 1D chain.Potential for redox catalysis.
[Cu(4-HIBA)(Cl)]Cu(II)2D2D (4,4) network with binuclear [Cu₂(Cl)₂] nodes.Lewis acidic sites for heterogeneous catalysis.
[Cu₃(4-HIBA)₆]·7.8H₂OCu(II)3D3-fold interpenetrating mog net.Porous structure could allow for substrate diffusion.
[Cd(4-HIBA)₂(H₂O)]·2H₂OCd(II)3DBinodal 4-connected network with (8⁶) topology.Lewis acidic Cd(II) centers.
[Cd(4-HIBA)₂]Cd(II)3DUninodal (6⁵·8) net.Potential for shape-selective catalysis.
[Zn(4-HIBA)₂]·H₂OZn(II)1D1D double chain structure.Lewis acidic Zn(II) centers.
[Co(4-HIBA)₂]·2DMFCo(II)3DIsostructural to the Cd complex with a dia net.Potential for oxidation catalysis.

Potential in Sensing Applications (e.g., chemical sensing)

The derivatives of this compound, particularly its metal-organic frameworks, exhibit significant potential in the field of chemical sensing. This is largely attributed to their luminescent properties, which can be modulated by the presence of specific analytes. The imidazole and benzoic acid moieties of the ligand can participate in π-π* and n-π* electronic transitions, leading to fluorescence. Upon coordination with metal ions, especially d¹⁰ metals like Zn(II) and Cd(II), the rigidity of the ligand is enhanced, often resulting in an increase in fluorescence intensity.

The sensing mechanism of these MOFs typically relies on the interaction between the analyte and the framework. This interaction can either quench the fluorescence (turn-off sensor) or enhance it (turn-on sensor). For instance, the presence of certain metal ions or small molecules can alter the electronic environment of the ligand or the metal center, leading to a change in the luminescent signal.

In the study of coordination polymers synthesized from 4-(1H-imidazol-4-yl)benzoic acid, the fluorescence properties of the compounds were explored. nih.gov The luminescent behavior of these materials suggests their applicability as sensors. The porous nature of some of these frameworks could also allow for the selective adsorption of analytes, leading to a detectable response. While the aforementioned study laid the groundwork for the sensing capabilities of these specific MOFs, further detailed investigations into their selectivity and sensitivity towards various chemical species are required to fully realize their potential as chemical sensors.

Computational Chemistry and Theoretical Investigations on 2 1h Imidazol 4 Yl Benzoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic characteristics of 2-(1H-Imidazol-4-yl)benzoic acid.

HOMO-LUMO Energy Gaps and Electron Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net

For related imidazole (B134444) derivatives, the HOMO-LUMO energy gaps have been calculated to be in the range of 3.71 eV to 5.61 eV. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. umich.edu In many organic molecules, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. umich.edu This distribution is crucial for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Related Imidazole Derivative

Molecular Orbital Energy (eV)
HOMO -5.9636
LUMO -2.4857
Energy Gap 3.4788

Data for (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one, a related compound, calculated in the gas phase.

Electrostatic Potential Surface (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP maps electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial in the formation of supramolecular structures. researchgate.net For molecules containing imidazole and carboxylic acid groups, the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid are expected to be regions of negative potential, while the hydrogen atoms of the carboxylic acid and the N-H of the imidazole are likely to be regions of positive potential. mdpi.comniscpr.res.in

Vibrational Spectral Simulations and Comparative Analysis with Experimental Data

Computational methods can simulate the vibrational spectra (infrared and Raman) of molecules. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational modes to specific atomic motions within the molecule. DFT calculations are commonly used to compute the harmonic vibrational frequencies. nih.gov

For a precise comparison, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other limitations of the theoretical model. nih.gov The Potential Energy Distribution (PED) analysis is also performed to provide a detailed description of the contribution of each internal coordinate to the normal vibrational modes. mdpi.com This comparative analysis validates the accuracy of the computational model and provides a deeper understanding of the molecule's vibrational properties. mdpi.com

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large hyperpolarizability values are considered good candidates for NLO applications. ymerdigital.com

The NLO properties of organic molecules are often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. semanticscholar.org The presence of both the imidazole ring (which can act as a donor or part of the conjugated system) and the benzoic acid moiety (which can act as an acceptor) suggests that this compound could exhibit NLO properties. Theoretical calculations of the dipole moment and hyperpolarizability can provide quantitative insights into the NLO potential of this molecule. semanticscholar.org

Molecular Modeling and Simulation for Predictive Design of Coordination Architectures

The presence of both a carboxylic acid group and an imidazole ring makes this compound an excellent candidate as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.gov Molecular modeling and simulation techniques can be employed to predict how this molecule might coordinate with different metal ions and self-assemble into various architectures. acs.org

By understanding the preferred coordination modes of the ligand and the geometric preferences of the metal centers, it is possible to design and predict the structures of new coordination polymers with desired topologies and properties. These simulations can explore the potential for the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks, which can have applications in areas such as catalysis, gas storage, and sensing. acs.org

Insufficient Information for Article Generation

The investigation did not yield any dedicated research that would provide the necessary data to generate a scientifically accurate and detailed article as per the provided outline. While computational studies, including Density Functional Theory (DFT) calculations, have been performed on structurally similar imidazole-containing benzoic acid derivatives and their metal complexes, this information does not directly apply to this compound. Using data from related but distinct molecules would violate the strict requirement to focus solely on the specified compound.

Specifically, the search failed to locate any publications detailing:

Predicted Ligand-Metal Binding Interactions: No theoretical studies or computational models were found that describe the binding modes, coordination energies, or electronic interactions between this compound and various metal ions.

Simulation of Host-Guest Chemistry: There is no available research on the use of this compound as a building block for MOFs, and consequently, no simulations of host-guest interactions within the cavities of such frameworks.

Due to the absence of specific research findings for this compound in the specified areas of computational chemistry, it is not possible to construct the requested article with the required level of detail, accuracy, and adherence to the provided outline. The generation of data tables with research findings is also not feasible.

Therefore, the request to generate an article on the computational chemistry and theoretical investigations of this compound cannot be fulfilled at this time.

Conclusion and Future Research Directions in 2 1h Imidazol 4 Yl Benzoic Acid Chemistry

Synthesis of Novel Analogs and Derivatives with Tunable Properties

The future of 2-(1H-Imidazol-4-yl)benzoic acid chemistry is intrinsically linked to the ability to synthesize novel analogs with precisely controlled properties. The modification of the core structure is a key strategy for tuning its electronic, optical, and coordination characteristics. Research in this area can draw inspiration from the synthesis of other imidazole-based compounds, which has shown that even small structural changes can significantly impact function. nih.gov

Future synthetic efforts could focus on several key areas:

Substitution on the Imidazole (B134444) and Benzene (B151609) Rings: Introducing various functional groups onto either the imidazole or the benzene ring can systematically alter the molecule's properties. For instance, electron-donating or electron-withdrawing groups on the benzene ring could modulate the acidity of the carboxylic group and the electronic properties of the entire molecule.

Esterification and Amidation: The carboxylic acid group is a prime site for modification. Converting it to a range of esters or amides can change the molecule's solubility, lipophilicity, and coordinating ability, which proved effective for enhancing the biological activity of similar compounds. nih.gov

N-Alkylation/Arylation of the Imidazole: The imidazole ring offers a nitrogen atom that can be functionalized. This modification can influence the steric hindrance around the coordinating nitrogen and prevent its involvement in hydrogen bonding, thereby directing the self-assembly of metal complexes.

These synthetic strategies, informed by established methods for creating substituted imidazoles researchgate.netnih.gov, will generate a library of derivatives, each with a unique set of properties tailored for specific applications.

Table 1: Potential Synthetic Modifications and Their Predicted Effects

Modification Site Type of Modification Potential Effect on Properties
Benzene Ring Introduction of -NO₂, -CN Increased acidity, altered electronic absorption
Benzene Ring Introduction of -OCH₃, -NH₂ Decreased acidity, fluorescence modulation
Carboxylic Acid Esterification Increased lipophilicity, altered coordination mode

Rational Design of Multi-Functional Materials with Enhanced Performance

The concept of rational design, where molecules are purposefully engineered to achieve specific functions, is paramount for advancing the applications of this compound. This compound is an excellent candidate for building complex, multi-functional materials due to its combination of a hydrogen-bonding imidazole group and a metal-coordinating carboxylate group.

A primary area for rational design is in the field of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rational design of stable and functional MOFs is a major research focus. rsc.org The bifunctional nature of this compound makes it an ideal linker for creating MOFs with targeted topologies and pore structures. rsc.orgacs.org By carefully selecting metal ions, researchers can control the dimensionality and properties of the resulting framework. rsc.orgacs.org

Future research should focus on:

Targeting Specific MOF Topologies: Using this compound to build frameworks with desired network structures for applications in gas storage and separation. rsc.org

Introducing Active Sites: The imidazole ring can be post-synthetically modified within the MOF structure to introduce catalytic or sensing functionalities. rsc.org

Developing Hybrid Materials: Combining this compound-based MOFs with other materials, such as nanoparticles or polymers, to create composites with synergistic properties.

The principles of rational design can also be applied to other areas, such as creating molecules for organic electronics, where tuning the molecular structure can lead to materials with efficient charge transport or specific optical properties. nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies

To accelerate the discovery and optimization of materials based on this compound, a synergistic approach that combines experimental synthesis and characterization with computational modeling is essential. This dual strategy allows for a deeper understanding of structure-property relationships and can guide experimental efforts, saving time and resources. researchgate.net

Computational methods , such as Density Functional Theory (DFT), can be used to predict a wide range of properties for newly designed analogs before they are synthesized. researchgate.netnih.gov These predictions include:

Molecular geometry and electronic structure.

Reactivity indexes, which can predict antioxidant potential or sites susceptible to chemical attack. nih.gov

Adsorption behavior on metal surfaces, which is crucial for applications like corrosion inhibition. researchgate.net

Interaction energies with biological targets, guiding the design of potential therapeutic agents. nih.gov

Experimental work provides the real-world data needed to validate and refine the computational models. Key experimental techniques would include:

Spectroscopic Analysis (NMR, IR, UV-Vis): To confirm the structure of synthesized derivatives.

X-ray Crystallography: To determine the precise three-dimensional structure of the molecules and their packing in crystals. nih.govresearchgate.net

Performance Testing: To evaluate the properties of the new materials in their intended applications (e.g., measuring gas uptake in MOFs, catalytic efficiency, or inhibition of biological targets).

The iterative cycle of computational prediction, experimental synthesis, and performance evaluation forms a powerful loop for the rational design of advanced materials. dntb.gov.ua

Exploration of Emerging Applications in Advanced Technologies

The unique structural features of this compound open the door to a wide array of emerging applications in advanced technologies. While its potential is still largely untapped, research on analogous compounds provides a roadmap for future exploration.

Table 2: Emerging and Future Application Areas

Application Area Rationale and Research Direction Related Findings
Medicinal Chemistry The imidazole scaffold is a "privileged structure" in drug discovery. Analogs could be designed as enzyme inhibitors, for example, targeting thromboxane (B8750289) synthetase. Analogs of a similar compound, 4-([2-(1H-imidazol-1-yl)-1-(4-substituted-phenyl)ethoxy]methyl)benzoic acid, show activity as thromboxane synthetase inhibitors. nih.gov
Materials Science (MOFs) The compound can act as a bifunctional organic linker to create porous MOFs for catalysis, gas storage, and chemical sensing. The use of ligands with both azolate and carboxylate groups is a key strategy in designing stable and functional MOFs. rsc.org
Corrosion Inhibition Imidazole derivatives are effective corrosion inhibitors for metals in acidic environments, forming a protective layer on the metal surface. Synergistic experimental and computational studies have demonstrated the high efficiency of imidazole-based compounds as corrosion inhibitors. researchgate.netdntb.gov.ua

| Organic Electronics | The conjugated system of the molecule could be exploited in organic photonics and electronics, potentially as a component in organic field-effect transistors (OFETs) or as an optical waveguide. | A rationally designed benzothiadiazole derivative has shown promise as a multifunctional material for both optical waveguides and p-type semiconductors in OFETs. nih.gov |

Future investigations will likely uncover further uses for this versatile molecule and its derivatives, pushing the boundaries of what is possible in materials science, medicine, and technology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1H-Imidazol-4-yl)benzoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between imidazole derivatives and benzoic acid precursors. For example, hydrazine hydrate can be used to functionalize imidazole intermediates under reflux conditions in methanol (60–80°C, 6–8 hours). Purification via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1 v/v) followed by recrystallization in ethanol improves purity (>95%). Characterization should include melting point analysis, HPLC for purity assessment, and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

  • IR Spectroscopy : Look for characteristic bands at ~2500–3400 cm⁻¹ (O-H stretch of carboxylic acid) and ~1600 cm⁻¹ (C=N/C=C of imidazole).
  • NMR : ¹H NMR should show aromatic protons (δ 7.2–8.1 ppm) and imidazole protons (δ 7.5–8.3 ppm). ¹³C NMR should confirm carboxylic acid (δ ~170 ppm) and aromatic/imidazole carbons.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DMSO/water). Refine using SHELXL (SHELX suite) to resolve bond lengths/angles and hydrogen bonding networks .

Advanced Research Questions

Q. What experimental challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include:

  • Twinned Crystals : Optimize crystallization conditions (e.g., solvent polarity, temperature gradients) to reduce twinning. Use SHELXD for structure solution and SHELXL for refinement, which are robust for handling partial disorder .
  • Hydrogen Bonding Networks : The carboxylic acid group forms strong O-H···N bonds with imidazole. Employ high-resolution data (≤0.8 Å) to model hydrogen atom positions accurately. Difference Fourier maps can validate hydrogen placement .

Q. How should researchers address contradictions in spectroscopic data between synthesized batches?

  • Methodological Answer : Discrepancies in NMR/IR data often stem from:

  • Tautomeric Imidazole Forms : The imidazole ring can adopt 1H- or 3H-tautomers, altering spectral peaks. Use variable-temperature NMR to observe tautomeric equilibria or DFT calculations to predict dominant forms.
  • Residual Solvents : Ensure complete drying (e.g., lyophilization) to eliminate solvent peaks. Cross-validate with mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Q. What strategies are effective in analyzing the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent stability studies:

  • UV-Vis Spectroscopy : Monitor absorbance changes (λ = 260–280 nm) in buffers (pH 2–12) over 24 hours.
  • HPLC-MS : Track degradation products (e.g., decarboxylation or imidazole ring opening).
  • Computational Modeling : Use software like Gaussian to calculate pKa values and predict protonation states affecting stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.